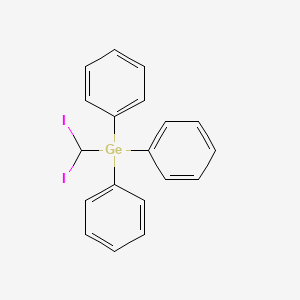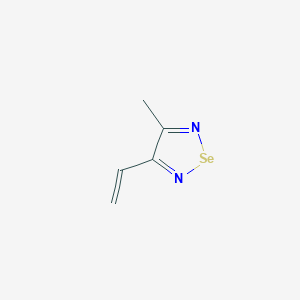
3-Ethenyl-4-methyl-1,2,5-selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-4-methyl-1,2,5-selenadiazole is an organoselenium compound that belongs to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms. The presence of selenium in the ring structure imparts unique chemical and biological properties to these compounds, making them of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methyl-1,2,5-selenadiazole can be achieved through several methods. One common approach involves the reaction of appropriate semicarbazones with selenium dioxide under solventless conditions . This method is advantageous due to its simplicity and the absence of solvents, which makes it environmentally friendly.
Another method involves a three-component cascade reaction using arylaldehydes, hydrazine, and elemental selenium in the presence of molecular iodine as a catalyst . This approach is operationally simple and provides the desired products in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solventless synthesis method is particularly favored in industrial settings due to its eco-friendly nature and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-4-methyl-1,2,5-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and phosphines are often employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenadiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-4-methyl-1,2,5-selenadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-4-methyl-1,2,5-selenadiazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The presence of selenium in the compound enhances its ability to interact with biological molecules, making it a potent antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1,2,3-selenadiazole
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
Uniqueness
3-Ethenyl-4-methyl-1,2,5-selenadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other selenadiazoles, it exhibits higher antimicrobial activity and better interaction with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
91198-45-7 |
|---|---|
Molekularformel |
C5H6N2Se |
Molekulargewicht |
173.09 g/mol |
IUPAC-Name |
3-ethenyl-4-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C5H6N2Se/c1-3-5-4(2)6-8-7-5/h3H,1H2,2H3 |
InChI-Schlüssel |
CMXFSTBQJFJQTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=N[Se]N=C1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


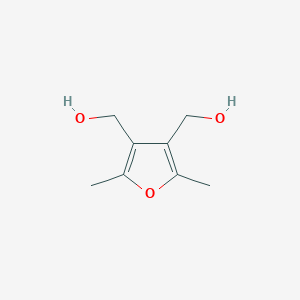
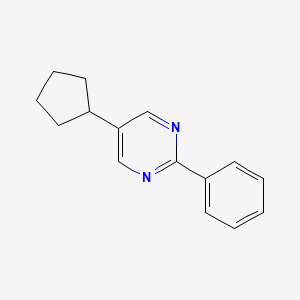
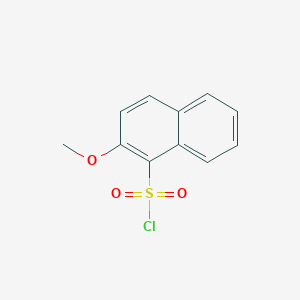
![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
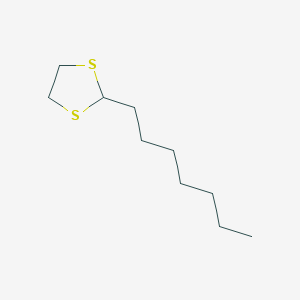
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
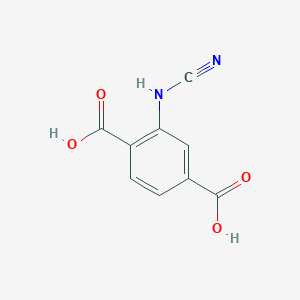
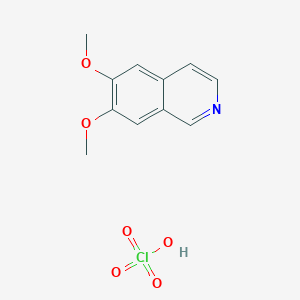
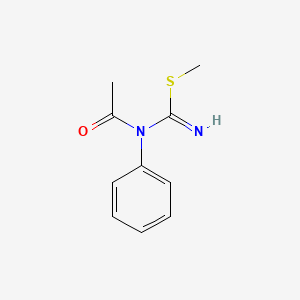
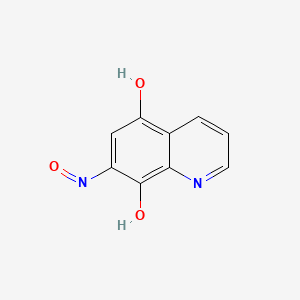
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
